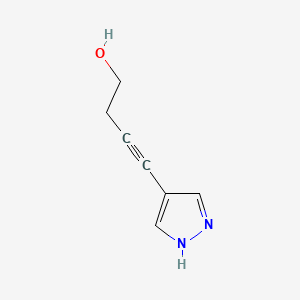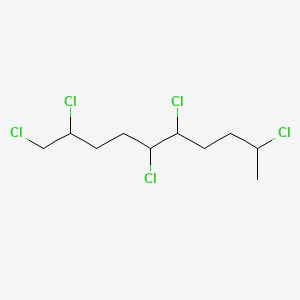
1,2,5,6,9-Pentachlorodecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,5,6,9-Pentachlorodecane is a chlorinated hydrocarbon with the molecular formula C10H17Cl5 . It is a member of the polychlorinated alkanes, which are compounds characterized by multiple chlorine atoms attached to a carbon chain. This compound is known for its stability and resistance to degradation, making it a subject of interest in various scientific fields .
Vorbereitungsmethoden
The synthesis of 1,2,5,6,9-Pentachlorodecane typically involves the chlorination of decane. The process can be carried out using chlorine gas under controlled conditions to ensure selective chlorination at the desired positions. Industrial production methods often employ continuous flow reactors to maintain consistent reaction conditions and high yields .
-
Synthetic Routes
Direct Chlorination: Decane is exposed to chlorine gas in the presence of a catalyst, often under UV light to initiate the reaction.
Reaction Conditions: The reaction is typically conducted at elevated temperatures and may require a solvent to dissolve the reactants.
-
Industrial Production
Continuous Flow Reactors: These reactors allow for precise control over reaction parameters, leading to higher efficiency and yield.
Catalysts: Common catalysts include iron chloride or aluminum chloride, which facilitate the chlorination process.
Analyse Chemischer Reaktionen
1,2,5,6,9-Pentachlorodecane undergoes various chemical reactions, primarily involving substitution and elimination mechanisms .
-
Substitution Reactions
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as hydroxide ions, leading to the formation of alcohols or ethers.
Common Reagents: Sodium hydroxide, potassium hydroxide.
-
Elimination Reactions
Dehydrochlorination: Heating this compound with a strong base can result in the elimination of hydrogen chloride, forming alkenes.
Common Reagents: Sodium ethoxide, potassium tert-butoxide.
-
Major Products
Alcohols and Ethers: Formed through nucleophilic substitution.
Alkenes: Formed through elimination reactions.
Wissenschaftliche Forschungsanwendungen
1,2,5,6,9-Pentachlorodecane has several applications in scientific research, particularly in the fields of environmental chemistry, toxicology, and materials science .
-
Environmental Chemistry
Pollutant Studies: Used as a model compound to study the behavior and fate of chlorinated hydrocarbons in the environment.
Degradation Pathways: Research on its degradation helps understand the persistence of similar pollutants.
-
Toxicology
Toxicity Testing: Employed in studies to assess the toxic effects of chlorinated hydrocarbons on living organisms.
Bioaccumulation: Investigated for its potential to bioaccumulate in aquatic and terrestrial ecosystems.
-
Materials Science
Polymer Additives: Used as a flame retardant in polymer formulations.
Stabilizers: Acts as a stabilizer in certain plastic and rubber materials.
Wirkmechanismus
The mechanism of action of 1,2,5,6,9-Pentachlorodecane involves its interaction with biological membranes and enzymes .
-
Molecular Targets
Cell Membranes: The compound can integrate into lipid bilayers, disrupting membrane integrity and function.
Enzymes: It can inhibit the activity of certain enzymes involved in metabolic processes.
-
Pathways Involved
Oxidative Stress: Induces oxidative stress by generating reactive oxygen species.
Signal Transduction: Affects cellular signaling pathways, leading to altered cell function and viability.
Vergleich Mit ähnlichen Verbindungen
1,2,5,6,9-Pentachlorodecane is compared with other polychlorinated alkanes to highlight its unique properties .
-
Similar Compounds
1,2,3,4,5,6-Hexachlorocyclohexane: Another chlorinated hydrocarbon with different structural and chemical properties.
1,2,3,4-Tetrachlorobutane: A shorter chain chlorinated alkane with distinct reactivity.
-
Uniqueness
Stability: this compound is more stable due to the specific positioning of chlorine atoms.
Reactivity: Exhibits unique reactivity patterns in substitution and elimination reactions compared to its analogs.
Eigenschaften
IUPAC Name |
1,2,5,6,9-pentachlorodecane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17Cl5/c1-7(12)2-4-9(14)10(15)5-3-8(13)6-11/h7-10H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKBEJYNNQNKGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(CCC(CCl)Cl)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30872691 |
Source


|
| Record name | 1,2,5,6,9-Pentachlorodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30872691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205646-13-5 |
Source


|
| Record name | 1,2,5,6,9-Pentachlorodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30872691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
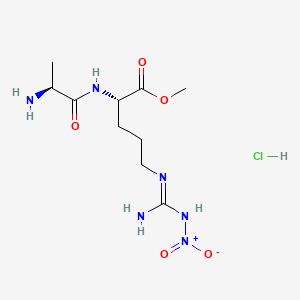
![5-Nitro-2,3-dihydro-1-benzo[b]furan-6-carboxylic acid](/img/structure/B574975.png)

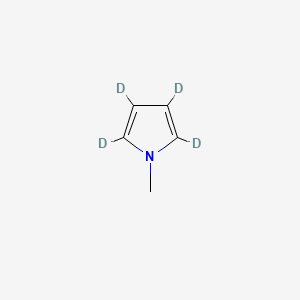
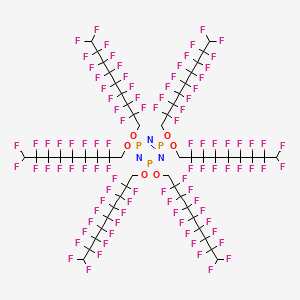
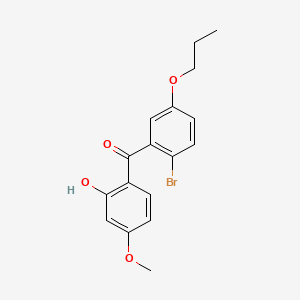
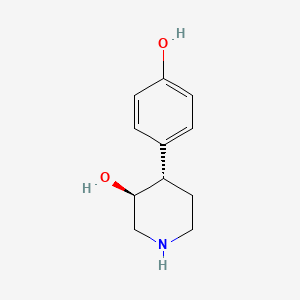
![Hexahydro-1H-pyrrolo[3,2-b]pyridin-4(2H)-amine](/img/structure/B574990.png)
